A Technical Guide to Suberylglycine-d4: An Internal Standard for MCAD Deficiency Research
A Technical Guide to Suberylglycine-d4: An Internal Standard for MCAD Deficiency Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberylglycine-d4 is the stable isotope-labeled form of Suberylglycine. Due to their nearly identical chemical properties and a distinct mass difference, isotopically labeled molecules are ideal internal standards for quantitative analysis using mass spectrometry.[1] Suberylglycine-d4 serves as a crucial tool in clinical and research settings for the accurate quantification of endogenous Suberylglycine.[2] The concentration of Suberylglycine, an acylglycine metabolite, is a key diagnostic biomarker for Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a common inborn error of fatty acid metabolism.[3][4] This guide provides an in-depth overview of Suberylglycine-d4, its chemical properties, its role in the diagnosis of MCAD deficiency, and a representative analytical workflow.
Core Compound Identification and Properties
Suberylglycine-d4 is structurally identical to Suberylglycine, with the exception of four hydrogen atoms being replaced by deuterium atoms on the suberyl moiety at the C2 and C7 positions.[2][5] This labeling provides a mass shift that allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while ensuring it behaves similarly during sample preparation and chromatographic separation.[6][7]
Chemical Structure
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Suberylglycine: 8-(carboxymethylamino)-8-oxooctanoic acid
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Suberylglycine-d4: 8-(carboxymethylamino)-2,2,7,7-tetradeuterio-8-oxooctanoic acid[5][8]
Figure 1: Chemical structure of Suberylglycine-d4.
Quantitative Data Summary
The key physicochemical properties of Suberylglycine-d4 and its unlabeled analogue are summarized below for easy comparison.
| Property | Suberylglycine-d4 | Suberylglycine (unlabeled) |
| IUPAC Name | 8-(carboxymethylamino)-2,2,7,7-tetradeuterio-8-oxooctanoic acid[5][8] | 8-(carboxymethylamino)-8-oxooctanoic acid[9] |
| Synonyms | N-(Suberyl-2,2,7,7-d4)glycine[2] | N-Suberylglycine |
| CAS Number | 2469259-73-0[2][10] | 60317-54-6[4][11] |
| Molecular Formula | C₁₀H₁₃D₄NO₅[2][10] | C₁₀H₁₇NO₅[4][9] |
| Molecular Weight | 235.27 g/mol [2][5] | 231.25 g/mol [9] |
| Exact Mass | 235.136 Da[8] | 231.111 Da[9] |
| Canonical SMILES | [2H]C([2H])(CCCCC([2H])([2H])C(=O)NCC(=O)O)C(=O)O[2] | C(CCCC(=O)O)CCC(=O)NCC(=O)O[5] |
| InChI Key | HXATVKDSYDWTCX-NZLXMSDQSA-N[2][5] | HXATVKDSYDWTCX-UHFFFAOYSA-N[4][9] |
Biological Context and Diagnostic Relevance
The Role of Suberylglycine in MCAD Deficiency
Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is an autosomal recessive genetic disorder that impairs mitochondrial β-oxidation, the process that breaks down fatty acids to produce energy.[3][12] Specifically, the deficiency affects fatty acids of medium-chain length (6-12 carbons).[12] During periods of fasting or metabolic stress, when glucose stores are depleted, the body relies on fatty acid oxidation for energy.[13]
In individuals with MCAD deficiency, the blockage of this pathway leads to an accumulation of medium-chain fatty acids and their derivatives.[14] The body attempts to clear these potentially toxic metabolites through alternative routes.[15] One such route is ω-oxidation, which converts medium-chain fatty acids into dicarboxylic acids, such as suberic acid (an eight-carbon dicarboxylic acid).[16] This suberic acid is then conjugated with the amino acid glycine by the enzyme glycine N-acyltransferase to form Suberylglycine, which is subsequently excreted in the urine.[11][16] Consequently, elevated levels of urinary Suberylglycine are a hallmark biomarker for MCAD deficiency.[3][12]
Caption: Metabolic pathway of Suberylglycine formation in MCAD deficiency.
Experimental Protocols: Quantification of Suberylglycine
Suberylglycine-d4 is used as an internal standard in stable isotope dilution assays, most commonly employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for quantifying metabolites in complex biological matrices like urine or plasma.[17]
General Methodology: LC-MS/MS Analysis of Urinary Suberylglycine
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Sample Preparation:
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A known, fixed amount of Suberylglycine-d4 (the internal standard) is spiked into a measured volume of the biological sample (e.g., urine).
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The sample undergoes extraction to remove interfering substances. This may involve protein precipitation (e.g., with acetonitrile or methanol) followed by solid-phase extraction (SPE) for cleanup and concentration.
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The final extract is evaporated to dryness and reconstituted in a solvent compatible with the LC-MS system.
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Chromatographic Separation (LC):
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The reconstituted sample is injected into a liquid chromatography system.
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A reversed-phase column (e.g., C18) is typically used to separate Suberylglycine from other urine components based on polarity.
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A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid, is employed to resolve the analyte.
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-
Detection and Quantification (MS/MS):
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The eluent from the LC column is directed into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source.
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The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the unlabeled Suberylglycine and the Suberylglycine-d4 internal standard.
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Analyte: Suberylglycine (e.g., m/z 232.1 -> product ion)
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Internal Standard: Suberylglycine-d4 (e.g., m/z 236.1 -> product ion)
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The instrument measures the peak area for both the analyte and the internal standard.
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Data Analysis:
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A calibration curve is generated using standards containing known concentrations of unlabeled Suberylglycine and a constant concentration of Suberylglycine-d4.
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The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the analyte for each standard.
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The concentration of Suberylglycine in the unknown sample is calculated by comparing its peak area ratio to the calibration curve. The use of the internal standard corrects for variations in sample recovery and instrument response.[7][18]
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Caption: Experimental workflow for Suberylglycine quantification using Suberylglycine-d4.
Conclusion
Suberylglycine-d4 is an indispensable tool for researchers and clinicians investigating inborn errors of metabolism. Its use as an internal standard enables the precise and accurate quantification of Suberylglycine, a critical biomarker for the diagnosis and monitoring of MCAD deficiency. The methodologies outlined in this guide, centered around stable isotope dilution and LC-MS/MS, represent the gold standard for metabolic analysis, providing the reliability required for both fundamental research and clinical diagnostics.
References
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- 2. Suberyl Glycine-d4 | CymitQuimica [cymitquimica.com]
- 3. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Buy Suberylglycine-d4 [smolecule.com]
- 6. lcms.cz [lcms.cz]
- 7. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suberyl Glycine-d4 | CAS 2469259-73-0 | LGC Standards [lgcstandards.com]
- 9. Suberylglycine | C10H17NO5 | CID 6453952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-Suberyl-2,2,7,7-d4-glycine | LGC Standards [lgcstandards.com]
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- 12. Medium Chain Acyl-CoA Dehydrogenase Deficiency (MCAD) | Revvity [revvity.com]
- 13. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Medium-chain Acyl-CoA Dehydrogenase Deficiency Identified by MS/MS Newborn Screening Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suberylglycine excretion in the urine from a patient with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. eurisotop.com [eurisotop.com]
